molecular formula C28H32N3O6Cl B600988 3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-, methyl 1-(phenylmethyl)-3-piperidinyl ester, monohydrochloride, (S-(R*,R*))- CAS No. 129262-08-4

3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-, methyl 1-(phenylmethyl)-3-piperidinyl ester, monohydrochloride, (S-(R*,R*))-

Cat. No.: B600988
CAS No.: 129262-08-4
M. Wt: 542.04
InChI Key:
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Description

3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-, methyl 1-(phenylmethyl)-3-piperidinyl ester, monohydrochloride, (S-(R*,R*))-, also known as 3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-, methyl 1-(phenylmethyl)-3-piperidinyl ester, monohydrochloride, (S-(R*,R*))-, is a useful research compound. Its molecular formula is C28H32N3O6Cl and its molecular weight is 542.04. The purity is usually > 95%.
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Biochemical Analysis

Biochemical Properties

(+)-alpha-Benidipine hydrochloride inhibits calcium (Ca2+) channels, like other calcium channel blockers . It has unique biochemical features not seen in other calcium channel blockers: strong, long-lasting action by its high affinity for the dihydropyridine (DHP) receptor .

Cellular Effects

The cellular effects of (+)-alpha-Benidipine hydrochloride are primarily related to its ability to block calcium channels. This blockade leads to a decrease in intracellular calcium levels, which in turn causes relaxation of vascular smooth muscle, leading to vasodilation and a reduction in blood pressure .

Molecular Mechanism

The molecular mechanism of (+)-alpha-Benidipine hydrochloride involves the inhibition of L, N, and T-type calcium channels . By binding to these channels, it prevents the influx of calcium ions into cells, which is a crucial step in muscle contraction. This results in the relaxation of vascular smooth muscle and a decrease in peripheral vascular resistance, ultimately leading to a reduction in blood pressure .

Temporal Effects in Laboratory Settings

It is known that the drug has a long-lasting action, which is attributed to its high affinity for the DHP receptor .

Dosage Effects in Animal Models

It is known that the drug has potent antihypertensive effects, suggesting that it may have a dose-dependent effect on blood pressure reduction .

Metabolic Pathways

As a calcium channel blocker, it is likely to be metabolized in the liver, similar to other drugs in this class .

Transport and Distribution

Given its lipophilic nature, it is likely to be widely distributed throughout the body, including into vascular smooth muscle cells where it exerts its primary therapeutic effect .

Subcellular Localization

Given its mechanism of action as a calcium channel blocker, it is likely to be localized at the cell membrane where it can interact with calcium channels .

Properties

IUPAC Name

5-O-[(3S)-1-benzylpiperidin-3-yl] 3-O-methyl (4S)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H31N3O6.ClH/c1-18-24(27(32)36-3)26(21-11-7-12-22(15-21)31(34)35)25(19(2)29-18)28(33)37-23-13-8-14-30(17-23)16-20-9-5-4-6-10-20;/h4-7,9-12,15,23,26,29H,8,13-14,16-17H2,1-3H3;1H/t23-,26-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KILKDKRQBYMKQX-MHUAFMOUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C(=C(N1)C)C(=O)OC2CCCN(C2)CC3=CC=CC=C3)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C([C@@H](C(=C(N1)C)C(=O)O[C@H]2CCCN(C2)CC3=CC=CC=C3)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H32ClN3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80152293
Record name 3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-, methyl 1-(phenylmethyl)-3-piperidinyl ester, monohydrochloride, (S-(R*,R*))-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80152293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

542.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

129262-08-4, 119009-46-0
Record name 3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-, methyl (3S)-1-(phenylmethyl)-3-piperidinyl ester, monohydrochloride, (4S)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=129262-08-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-, methyl 1-(phenylmethyl)-3-piperidinyl ester, monohydrochloride, (S-(R*,R*))-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119009460
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-, methyl 1-(phenylmethyl)-3-piperidinyl ester, monohydrochloride, (S-(R*,R*))-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80152293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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